molecular formula C19H16ClNO3S B11174408 N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide

N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide

Cat. No.: B11174408
M. Wt: 373.9 g/mol
InChI Key: OLMXRSNADPRSBK-UHFFFAOYSA-N
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Description

N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core linked to a 4-benzyloxy-substituted phenyl group. This structure combines a sulfonamide moiety, known for its bioactivity in antimicrobial and enzyme-inhibitory roles, with a benzyloxy group that may enhance lipophilicity and membrane penetration.

Properties

Molecular Formula

C19H16ClNO3S

Molecular Weight

373.9 g/mol

IUPAC Name

4-chloro-N-(4-phenylmethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C19H16ClNO3S/c20-16-6-12-19(13-7-16)25(22,23)21-17-8-10-18(11-9-17)24-14-15-4-2-1-3-5-15/h1-13,21H,14H2

InChI Key

OLMXRSNADPRSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide typically involves the reaction of 4-chloro-benzenesulfonyl chloride with 4-benzyloxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of N-(4-benzyloxy-phenyl)-4-substituted-benzenesulfonamides.

    Oxidation: Formation of 4-benzyloxybenzoic acid derivatives.

    Reduction: Formation of N-(4-benzyloxy-phenyl)-4-amino-benzenesulfonamide.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide and its derivatives as anticancer agents. The compound has shown significant activity against various cancer cell lines through mechanisms such as inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis.

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (nM)Target EnzymeCancer Type
4e10.93CA IXBreast Cancer (MDA-MB-231)
4g25.06CA IINot specified
32TBDPRVarious cancers

The compound demonstrated effective enzyme inhibition with IC50 values indicating strong selectivity for carbonic anhydrase IX over other isoforms, suggesting its utility in targeted cancer therapies .

Hormonal Modulation

This compound has been identified as a promising scaffold for developing nonsteroidal progesterone receptor antagonists. These antagonists are critical in treating conditions such as uterine leiomyoma and endometriosis.

Case Study: Development of Nonsteroidal Progesterone Receptor Antagonists

In a study focusing on the structure-activity relationship of benzenesulfonamide derivatives, researchers found that modifications to the N-(4-Benzyloxy-phenyl) structure led to compounds with enhanced binding affinities for the progesterone receptor. The lead compound exhibited high selectivity over androgen receptors, indicating potential for treating hormone-related disorders .

Anti-inflammatory Properties

The compound also shows promise in treating inflammation-related disorders. Research indicates that benzenesulfonamide derivatives can effectively inhibit inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases.

Table 2: Inflammatory Conditions Targeted by Benzenesulfonamide Derivatives

ConditionMechanism of Action
Rheumatoid ArthritisInhibition of COX enzymes
Inflammatory Bowel DiseaseModulation of cytokine release
PsoriasisInhibition of T-cell activation

These compounds have been associated with reduced side effects compared to traditional anti-inflammatory drugs, making them attractive alternatives in clinical settings .

Antimicrobial Activity

Emerging studies suggest that this compound derivatives possess antimicrobial properties. Their mechanism involves disrupting bacterial growth through inhibition of carbonic anhydrases present in pathogenic bacteria.

Case Study: Antimicrobial Efficacy Against Bacterial Strains

In vitro studies demonstrated that specific derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, highlighting their potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the benzyloxy group may enhance binding affinity through hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide, their biological activities, and structural distinctions:

Compound Name Substituents/Modifications Biological Activity Key Findings from Evidence
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Quinoline-8-yl group Antimicrobial (S. aureus, E. coli, C. albicans) Cd(II) complex showed MIC = 19.04 × 10⁻⁵ mg/mL against S. aureus and C. albicans . Ni(II) complex active against S. aureus (MIC = 0.78 µg/mL) .
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide 4-chloro-2,5-dimethoxyphenyl group Not explicitly reported; structural focus Characterized for crystallography and electronic properties .
N-(4-(2-Amino-thiazol-4-yl)-phenyl)-4-chloro-benzenesulfonamide 2-amino-thiazole-substituted phenyl group Likely bioactive (thiazole moiety common in drug design) Commercial availability suggests research use; no activity data provided .
N-(4-Bromo-2-fluoro-benzoyl)-4-chloro-benzenesulfonamide Bromo-fluoro-benzoyl group VEGFR2/VEGFR1 inhibition (angiogenesis target) Listed as a multi-target inhibitor .
N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide Dual 4-chlorophenyl and benzoyl groups Structural and electronic studies Exhibits strong electron acceptor properties due to sulfone group .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Quinoline derivatives (e.g., N-(quinolin-8-yl)-4-chloro-benzenesulfonamide) demonstrate potent antimicrobial activity when complexed with transition metals (Ni²⁺, Cd²⁺). The quinoline group enhances metal coordination, which is critical for disrupting microbial enzymes . Benzyloxy vs. Quinoline: The benzyloxy group in the target compound may reduce metal-binding capacity compared to quinoline but could improve pharmacokinetic properties (e.g., solubility, bioavailability).

Metal Coordination and Antimicrobial Activity: Cd(II) and Ni(II) complexes of quinoline-sulfonamide hybrids exhibit lower MIC values than free ligands, highlighting the role of metal ions in enhancing antimicrobial efficacy .

Enzyme Inhibition Potential: The VEGFR2/VEGFR1 inhibitor N-(4-Bromo-2-fluoro-benzoyl)-4-chloro-benzenesulfonamide illustrates how sulfonamide derivatives can target angiogenesis pathways. Structural analogs with bulkier substituents (e.g., benzyloxy) may exhibit similar kinase inhibition but require validation.

Crystallographic and Electronic Properties: X-ray studies of cobalt and copper complexes (e.g., [Co(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)₂]) reveal tetrahedral coordination geometries with bond lengths (Co–N = 1.970–2.038 Å) consistent with stable metal-ligand interactions . The sulfone group in N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide exhibits strong electron-withdrawing effects, which could influence reactivity in medicinal chemistry applications .

Biological Activity

N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN1_{1}O3_{3}S
  • Molecular Weight : 287.75 g/mol

This compound features a benzenesulfonamide core with a chloro substituent and a benzyloxy group, which may influence its biological interactions and solubility.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit Wnt-dependent transcription in cancer cell lines such as SW480 and HCT116. Specifically, a related compound showed IC50_{50} values of 2 μM and 0.12 μM against these cell lines, indicating potent inhibitory effects on cell proliferation .

2. Cardiovascular Effects

In isolated rat heart models, certain benzenesulfonamide derivatives have been shown to significantly decrease perfusion pressure and coronary resistance. This suggests that this compound may interact with calcium channels, leading to alterations in cardiovascular parameters . The interaction with biomolecules involved in blood pressure regulation indicates potential therapeutic applications in hypertension.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Many benzenesulfonamides act by inhibiting enzymes involved in critical biological pathways, such as dihydropteroate synthase in bacteria.
  • Calcium Channel Interaction : The compound's ability to modulate calcium channels may contribute to its effects on cardiovascular function .
  • PPAR Agonism : Some derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play roles in lipid metabolism and inflammation .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary assessments suggest favorable pharmacokinetic profiles for similar compounds, indicating good bioavailability and metabolic stability .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Cancer Therapeutics : A study demonstrated that a benzenesulfonamide derivative effectively reduced tumor growth in xenograft models by targeting β-catenin signaling pathways .
  • Cardiovascular Research : In experiments involving isolated cardiac tissues, certain analogs showed promising results in reducing coronary resistance and improving perfusion metrics .

Q & A

Basic Research Questions

Synthesis and Reaction Optimization Q: What are the key steps and conditions for synthesizing N-(4-Benzyloxy-phenyl)-4-chloro-benzenesulfonamide? A: The synthesis typically involves a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 4-benzyloxyaniline under basic conditions (e.g., using triethylamine or pyridine). The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond. Basic conditions are critical to neutralize HCl byproducts and improve yield. Purification via column chromatography or recrystallization ensures high purity .

Structural Characterization Q: What analytical techniques are recommended for confirming the molecular structure of this compound? A: X-ray crystallography is the gold standard for resolving torsion angles and dihedral angles in the sulfonamide core and aromatic rings. Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions, FT-IR for identifying sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Biological Target Identification Q: What are the potential biological targets of this sulfonamide derivative? A: Sulfonamides are known to inhibit enzymes like carbonic anhydrase IX (CA-IX), which is overexpressed in hypoxic tumors. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to CA-IX. Experimental validation via enzyme inhibition assays (e.g., stopped-flow CO₂ hydration) is recommended to confirm activity .

Physicochemical Properties Q: How can researchers predict key physicochemical properties (e.g., logP, solubility) for this compound? A: Computational tools like ChemAxon or Schrodinger’s QikProp calculate parameters such as logP (~4.0 for similar sulfonamides) and topological polar surface area (TPSA ~44 Ų). Experimentally, HPLC-based solubility assays in PBS (pH 7.4) or DMSO-water mixtures provide empirical data .

Stability Under Experimental Conditions Q: What factors influence the stability of this compound during storage or biological assays? A: Sulfonamides are generally stable but sensitive to prolonged exposure to strong acids/bases. Store at -20°C in anhydrous DMSO or ethanol. Monitor degradation via LC-MS under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Mechanistic Insights into Unexpected Byproducts Q: How can researchers address unexpected byproducts during synthesis (e.g., double sulfonamide formation)? A: Byproducts often arise from over-sulfonylation or incomplete purification. Use stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC. If double sulfonamides form (e.g., as in ), employ selective crystallization or preparative HPLC for isolation.

Resolving Data Contradictions in Bioactivity Q: How to reconcile conflicting reports on this compound’s bioactivity across studies? A: Variations in assay conditions (e.g., cell line specificity, serum concentration) can skew results. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular inhibition) and report IC₅₀ values with 95% confidence intervals .

Structure-Activity Relationship (SAR) Optimization Q: How do substituents (e.g., benzyloxy vs. methoxy groups) modulate biological activity? A: The benzyloxy group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Compare analogs via parallel synthesis: replace the benzyloxy group with methoxy (as in ) and test in cytotoxicity assays (e.g., MTT on HT-29 cells). QSAR models can quantify contributions of substituents to activity .

Crystallographic vs. Solution-State Conformational Analysis Q: Why might crystallographic data differ from solution-state NMR structures? A: Crystal packing forces can stabilize non-biological conformations. For solution-state analysis, perform NOESY NMR to identify intramolecular interactions (e.g., between the chloro and benzyloxy groups). Molecular dynamics simulations (AMBER/CHARMM) reconcile differences by modeling flexibility .

Advanced Computational Modeling Q: How to design density functional theory (DFT) studies for electronic structure analysis? A: Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare charge distribution at the sulfonamide sulfur with electrostatic potential maps. Validate against experimental UV-Vis spectra (e.g., λmax ~270 nm for aryl rings) .

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